REACTION_CXSMILES
|
[CH2:1]([NH:6][C:7](=[O:27])[CH2:8][N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15]C(=O)OCC2C=CC=CC=2)[C:10]1=[O:26])[CH2:2][CH:3]([CH3:5])[CH3:4]>C(O)C.[Pd]>[NH2:15][C:11]1[C:10](=[O:26])[N:9]([CH2:8][C:7]([NH:6][CH2:1][CH2:2][CH:3]([CH3:4])[CH3:5])=[O:27])[CH:14]=[CH:13][CH:12]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen atmosphere at atmosphere pressure for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalysis is separated by filtration over silica gel, before the solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Green solid is obtained
|
Type
|
CUSTOM
|
Details
|
it is suitable for further processing without purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(N(C=CC1)CC(=O)NCCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |